2-Chloro-1-(4-hexylphenyl)ethan-1-ol
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Overview
Description
2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H21ClO It is a chlorinated alcohol derivative of 4-hexylphenyl ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the chlorination of 4-hexylphenyl ethanone followed by reduction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-hexylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hexylphenyl ethanone or 4-hexylbenzoic acid.
Reduction: Formation of 4-hexylphenyl ethanol.
Substitution: Formation of 2-hydroxy-1-(4-hexylphenyl)ethan-1-ol or other substituted derivatives.
Scientific Research Applications
2-Chloro-1-(4-hexylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-methylphenyl)ethan-1-ol
- 2-Chloro-1-(4-ethylphenyl)ethan-1-ol
- 2-Chloro-1-(4-propylphenyl)ethan-1-ol
Uniqueness
2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer specific advantages in certain applications, making it a valuable compound for research and industrial purposes.
Biological Activity
2-Chloro-1-(4-hexylphenyl)ethan-1-ol is a chlorinated organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H19ClO
Molecular Weight: 250.76 g/mol
IUPAC Name: this compound
CAS Number: 2404806
The compound features a chloro group and a hexyl-substituted phenyl group, which contribute to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material Preparation: The synthesis begins with 4-hexylbenzaldehyde.
- Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-hexylphenyl)ethanol.
- Chlorination: The resulting alcohol is chlorinated using thionyl chloride (SOCl2) to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of cancer cell lines, including human osteosarcoma and thyroid cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Electrophilic Substitution: The chloro group can participate in electrophilic substitution reactions, affecting enzyme activity.
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structural and functional properties .
Case Studies
-
Antimicrobial Efficacy:
- A study assessed the compound's activity against gram-positive and gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
- Cancer Cell Viability:
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
(1R)-2-Bromo-1-(4-hexylphenyl)ethan-1-ol | Bromo-substituted | Similar antimicrobial properties |
(1R)-2-Chloro-1-(4-methylphenyl)ethan-1-ol | Methyl-substituted | Anticancer activity similar |
(1R)-2-Chloro-1-(4-chlorophenyl)ethan-1-ol | Chlorine-substituted | Investigated for anti-inflammatory effects |
Properties
Molecular Formula |
C14H21ClO |
---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3 |
InChI Key |
YBWIUWOBYKTCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
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